
4,5-Bis(4-nitrophenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-nitrophenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features two nitrophenyl groups attached to a thiazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol medium with the addition of a base such as sodium hydroxide. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(4-nitrophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Reduction: Formation of 4,5-Bis(4-aminophenyl)thiazol-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(4-nitrophenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-nitrophenyl)thiazol-2-amine involves its interaction with various molecular targets. The nitrophenyl groups can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit microbial growth by interfering with essential metabolic pathways and to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Nitrophenyl)thiazol-2-amine
- 4,5-Diphenylthiazol-2-amine
- 4,5-Bis(4-chlorophenyl)thiazol-2-amine
Uniqueness
4,5-Bis(4-nitrophenyl)thiazol-2-amine is unique due to the presence of two nitrophenyl groups, which enhance its biological activity and chemical reactivity. This compound exhibits stronger antimicrobial and anticancer properties compared to its analogs with different substituents. The presence of nitro groups also allows for further chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H10N4O4S |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4,5-bis(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10N4O4S/c16-15-17-13(9-1-5-11(6-2-9)18(20)21)14(24-15)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,17) |
InChI-Schlüssel |
WOZZBHBFWGMDJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




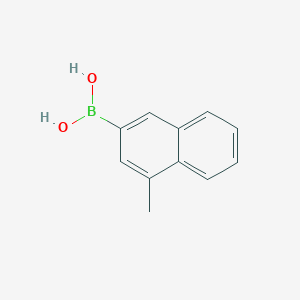
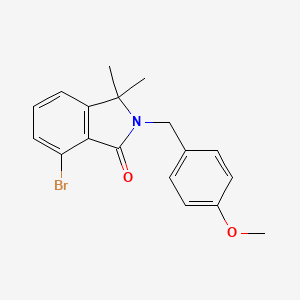
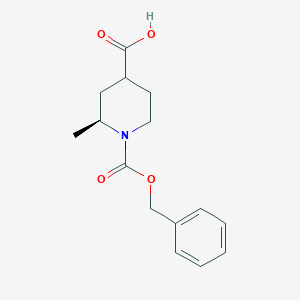
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
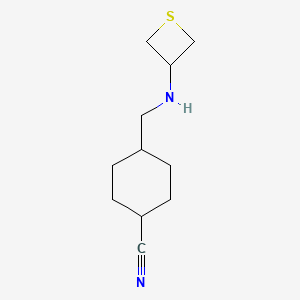
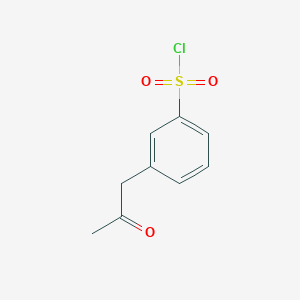
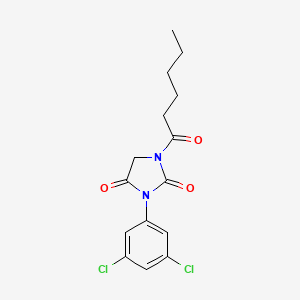
![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)
![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)
